

Technical Guide: ^1H NMR Spectrum of 4,5-Dichlorobenzene-1,2-diamine

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Compound of Interest

Compound Name: 4,5-dichlorobenzene-1,2-diamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ^1H Nuclear Magnetic Resonance (^1H NMR) spectrum of **4,5-dichlorobenzene-1,2-diamine**. The information presented herein is intended to support research and development activities where this compound is utilized as a key starting material or intermediate. This guide includes quantitative spectral data, a detailed experimental protocol for data acquisition, and visualizations to aid in the interpretation of the spectral features.

Core Data Presentation

The ^1H NMR spectrum of **4,5-dichlorobenzene-1,2-diamine** is characterized by its simplicity, which is a direct consequence of the molecule's symmetry. The quantitative data for the spectrum, acquired in deuterated dimethyl sulfoxide (DMSO-d6), is summarized in the table below.

Signal Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration
Ar-H (2H)	6.655	Singlet (s)	2H
NH ₂ (4H)	5.030	Singlet (s, broad)	4H

Note: The spectrum was recorded on a 400 MHz instrument. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Spectral Interpretation and Molecular Structure

4,5-Dichlorobenzene-1,2-diamine possesses a plane of symmetry that renders the two aromatic protons (at positions 3 and 6) chemically equivalent. Consequently, they resonate at the same chemical shift and appear as a single signal. Similarly, the four protons of the two amino groups are also chemically equivalent, giving rise to a second distinct signal.

The singlet multiplicity of the aromatic protons indicates the absence of adjacent, non-equivalent protons, which is consistent with the substitution pattern of the benzene ring. The broadness of the amine proton signal is a common feature due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

Below is a diagram illustrating the molecular structure and the origin of the observed ¹H NMR signals.

Caption: Molecular structure of **4,5-dichlorobenzene-1,2-diamine** and the correlation of its protons to the observed ¹H NMR signals.

Experimental Protocols

The following section outlines a standard protocol for the acquisition of a high-quality ¹H NMR spectrum of **4,5-dichlorobenzene-1,2-diamine**.

Sample Preparation

- Analyte: **4,5-Dichlorobenzene-1,2-diamine** (approximately 23 mg).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d6, 0.5 mL).
- Procedure:
 - Weigh approximately 23 mg of **4,5-dichlorobenzene-1,2-diamine** and transfer it to a clean, dry NMR tube.
 - Add 0.5 mL of DMSO-d6 to the NMR tube.
 - Securely cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution of the analyte.
 - Visually inspect the solution to ensure it is clear and free of any particulate matter.

NMR Data Acquisition

- Instrument: 400 MHz NMR Spectrometer
- Solvent: DMSO-d6
- Temperature: 298 K (25 °C)
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak of DMSO-d6 at 2.50 ppm.
- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments) is typically sufficient.
- Acquisition Parameters:
 - Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.
 - Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.

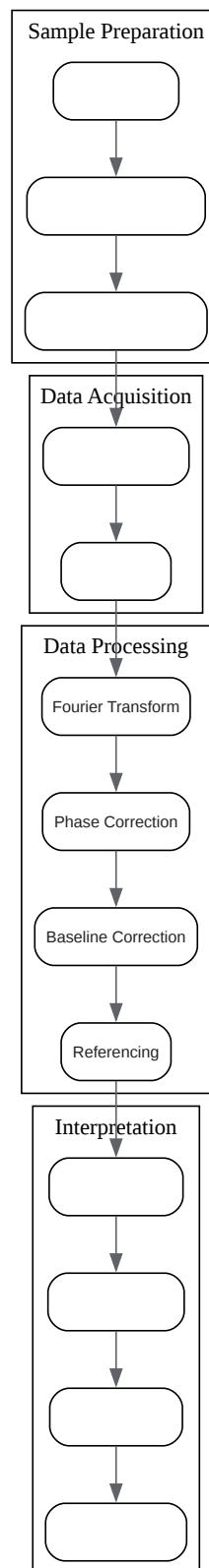
- Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.
- Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6-7 ppm, is appropriate for this compound.

Data Processing

- Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
- Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
- Baseline Correction: Apply an automatic or manual baseline correction to ensure a flat baseline across the spectrum.
- Referencing: Calibrate the chemical shift axis by setting the residual DMSO-d6 peak to 2.50 ppm.
- Integration: Integrate the signals corresponding to the aromatic and amine protons to determine their relative ratios.

Logical Workflow for Spectral Analysis

The process of analyzing and interpreting the ^1H NMR spectrum of **4,5-dichlorobenzene-1,2-diamine** follows a logical progression from sample preparation to final data interpretation. The workflow is depicted in the diagram below.

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Caption: A workflow diagram illustrating the key stages of ^1H NMR spectral analysis for **4,5-dichlorobenzene-1,2-diamine**.

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